molecular formula C7H6Br3N B2990383 3,4,5-Tribromo-2,6-dimethylpyridine CAS No. 1379303-06-6

3,4,5-Tribromo-2,6-dimethylpyridine

Cat. No. B2990383
CAS RN: 1379303-06-6
M. Wt: 343.844
InChI Key: QCUFRRICNUMXQC-UHFFFAOYSA-N
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Description

“3,4,5-Tribromo-2,6-dimethylpyridine” is a chemical compound with the molecular formula C7H6Br3N . It has a molecular weight of 343.84 . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of “3,4,5-Tribromo-2,6-dimethylpyridine” has been studied in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction involves ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, resulting in mono-, di-, and triarylpyridine derivatives .


Molecular Structure Analysis

The InChI code for “3,4,5-Tribromo-2,6-dimethylpyridine” is 1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction involving “3,4,5-Tribromo-2,6-dimethylpyridine” and ortho-substituted phenylboronic acids has been analyzed . The reaction yields a series of mono-, di-, and triarylpyridine derivatives .


Physical And Chemical Properties Analysis

“3,4,5-Tribromo-2,6-dimethylpyridine” is a white to yellow solid . It has a molecular weight of 343.84 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry

3,4,5-Tribromo-2,6-dimethylpyridine: is utilized in medicinal chemistry for the synthesis of complex molecules. Its reactivity due to the presence of bromine atoms makes it a valuable intermediate in constructing pharmacologically active compounds. For instance, it can be used to synthesize derivatives that exhibit antioxidant properties, which are crucial in developing treatments for oxidative stress-related diseases .

Materials Science

In materials science, this compound serves as a precursor for the creation of novel materials with specific electronic or photonic properties. The tribromo groups can be strategically replaced or modified to alter the electronic characteristics of the resulting material, which is essential in the development of advanced semiconductors and optoelectronic devices .

Organic Chemistry

3,4,5-Tribromo-2,6-dimethylpyridine: plays a significant role in organic synthesis. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures that are prevalent in many organic compounds, including natural products, pharmaceuticals, and polymers .

Environmental Science

This chemical is also explored in environmental science for its potential use in the degradation of pollutants. Its brominated structure could be involved in advanced oxidation processes to break down persistent organic pollutants in wastewater treatment .

Biotechnology

In biotechnology research, 3,4,5-Tribromo-2,6-dimethylpyridine can be employed as a building block for bioconjugation. It can be used to attach biomolecules to various substrates or to each other, which is fundamental in the design of biosensors and diagnostic assays .

Pharmacology

The compound finds application in pharmacology for drug design and discovery. It can be used to synthesize a wide range of biologically active molecules, potentially leading to the development of new therapeutic agents. Its structural features allow for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug candidates .

Analytical Methods

In analytical chemistry, 3,4,5-Tribromo-2,6-dimethylpyridine can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in spectroscopic analysis .

Industrial Applications

Industrially, it can be used in the synthesis of dyes, pigments, and flame retardants. The bromine atoms in its structure contribute to the flame-retardant properties, making it valuable in creating safer materials for consumer goods .

Safety and Hazards

The safety information for “3,4,5-Tribromo-2,6-dimethylpyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . The compound is marked with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

3,4,5-tribromo-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUFRRICNUMXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tribromo-2,6-dimethylpyridine

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